molecular formula C13H12O5 B2415131 [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 314742-22-8

[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2415131
CAS No.: 314742-22-8
M. Wt: 248.234
InChI Key: IXQLKTMNNSRLAE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the esterification of 7-hydroxy-4-ethylcoumarin with chloroacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The compound can penetrate cell membranes due to its lipophilic nature, allowing it to interact with intracellular targets. It can inhibit enzymes, modulate signaling pathways, and induce cellular responses such as apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
  • [(2-oxo-2H-chromen-7-yl)oxy]acetic acid

Uniqueness

[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 4-position of the coumarin ring differentiates it from other similar compounds and influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(4-ethyl-2-oxochromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-2-8-5-13(16)18-11-6-9(3-4-10(8)11)17-7-12(14)15/h3-6H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQLKTMNNSRLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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